molecular formula C18H18N2 B2494192 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine CAS No. 339989-38-7

4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine

Cat. No. B2494192
CAS RN: 339989-38-7
M. Wt: 262.356
InChI Key: BOWDFTQRMBLAGO-UHFFFAOYSA-N
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Description

The compound “4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine” is a chemical compound with the molecular formula C19H17NO2 . It has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da .


Synthesis Analysis

The synthesis of this compound has been reported in a study . The study describes an expeditious microwave-assisted synthesis of a similar compound, 4BP-TQS . The synthesis process involved the enantiomeric separation of the compound, and their functional evaluations were also reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C19H17NO2 . It has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine, also known as 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals, particularly in the design of novel anti-cancer agents. Its unique structure allows for the optimization of drug interactions with target proteins, enhancing efficacy and reducing side effects . Researchers have explored its use in structure-based drug design, leveraging its ability to form stable complexes with biomolecules .

Biomolecule:Ligand Complex Studies

The compound is utilized in the study of biomolecule:ligand complexes, which are crucial for understanding the interactions between drugs and their targets. These studies help in elucidating the binding mechanisms and affinities, which are essential for the rational design of new therapeutic agents .

Free Energy Calculations

In computational chemistry, this compound is used for free energy calculations to predict the stability and binding affinity of molecular complexes. These calculations are vital for understanding the thermodynamics of drug-receptor interactions and for optimizing lead compounds in drug discovery .

X-ray Crystallography

The compound is employed in the refinement of x-ray crystal complexes. X-ray crystallography provides detailed information about the three-dimensional structure of molecules, which is essential for understanding their function and for designing molecules with improved properties .

Enantiomeric Resolution

Research has focused on the enantiomeric resolution of this compound to study its chiral properties. Enantiomers can have significantly different biological activities, and resolving them helps in identifying the most active form of the compound for therapeutic use .

Ozonation Studies

The compound has been used in ozonation studies to explore the formation of stable ozonides. These studies are important for understanding the chemical reactivity and stability of the compound under oxidative conditions, which can impact its shelf life and efficacy as a drug .

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its potential to serve as a scaffold for the synthesis of new therapeutic agents. Its unique structure allows for the introduction of various functional groups, enabling the creation of a diverse range of bioactive molecules .

Biological Evaluation

The compound undergoes in-vitro biological evaluation to assess its pharmacological properties, such as cytotoxicity, anti-inflammatory activity, and antimicrobial effects. These evaluations are crucial for determining the compound’s potential as a therapeutic agent and for guiding further modifications to enhance its activity .

Mechanism of Action

The compound is an atypical agonist of a7-nAChR that binds to the receptor in an intrasubunit cavity, and activates the channel via a mechanism that is distinct from conventional agonists .

Future Directions

The future directions for this compound could involve further in vivo evaluation . It has been suggested that the compound represents the most potent ago-PAM of α7 nAChRs available to date and is considered for further in vivo evaluation .

properties

IUPAC Name

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWDFTQRMBLAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine

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